molecular formula C6H15NO B1282244 4-Amino-4-methylpentan-1-ol CAS No. 85054-53-1

4-Amino-4-methylpentan-1-ol

Cat. No.: B1282244
CAS No.: 85054-53-1
M. Wt: 117.19 g/mol
InChI Key: PUCFHKBOPVGLPI-UHFFFAOYSA-N
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Description

4-Amino-4-methylpentan-1-ol is an organic compound with the molecular formula C₆H₁₅NO It is a type of amino alcohol, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylpentan-1-ol typically involves the reaction of 4-methylpentan-1-ol with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-methylpentan-1-ol using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic hydrogenation of 4-methylpentan-1-one oxime. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 4-Methylpentan-1-one or 4-methylpentanal.

    Reduction: 4-Amino-4-methylpentane.

    Substitution: 4-Chloro-4-methylpentan-1-ol or 4-bromo-4-methylpentan-1-ol.

Scientific Research Applications

4-Amino-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpentan-1-ol
  • 4-Amino-2-methylpentan-1-ol
  • 4-Amino-4-ethylpentan-1-ol

Uniqueness

4-Amino-4-methylpentan-1-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCFHKBOPVGLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518370
Record name 4-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85054-53-1
Record name 4-Amino-4-methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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